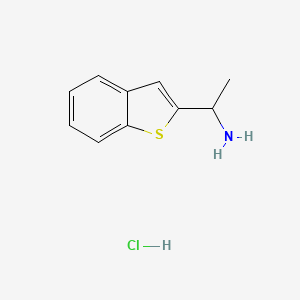

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-(1-benzothiophen-2-yl)ethan-1-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then converted to its hydrochloride salt form for stability and ease of handling.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amine group or the benzothiophene ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amine derivatives.

Substitution: Various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, influencing biological pathways and processes.

Comparaison Avec Des Composés Similaires

- 1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

- 1-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride

- 2-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride

Uniqueness: 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Activité Biologique

1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN with a molecular weight of approximately 213.73 g/mol. The compound features a benzothiophene moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways involved in disease processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes that play roles in microbial growth and cancer cell proliferation.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Structure-Activity Relationships (SAR)

The unique substitution pattern on the benzothiophene ring of this compound is critical for its biological activity. Variations in this structure can lead to different interactions with biological targets. For instance, compounds with electron-withdrawing groups may enhance potency by stabilizing active conformations or improving binding affinity.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride | Methyl substitution on benzothiophene | Altered reactivity and potential for different bioactivity |

| 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride | Different position of benzothiophene attachment | Potential neuropharmacological effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .

- Cancer Research : A study evaluated the efficacy of this compound in inhibiting osteosarcoma cell lines. Results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent through apoptosis induction .

- Neuropharmacological Applications : Preliminary findings indicate that the compound may enhance cognitive functions by modulating serotonin and dopamine receptor activities, although further studies are required to elucidate these mechanisms fully.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(1-Benzothiophen-2-yl)ethan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation of benzothiophene derivatives followed by reductive amination. For example, thiamine hydrochloride has been used as a catalyst in analogous reactions to condense aromatic aldehydes with amines, yielding high-purity products under optimized conditions . Intermediate isolation and purification steps, such as column chromatography, are critical to avoid byproducts. The final hydrochloride salt is formed via acidification with HCl .

Q. What characterization techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- Spectral Analysis : ¹H NMR (400 MHz in DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and the ethylamine moiety (δ 2.8–3.2 ppm). FTIR confirms the amine N–H stretch (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- Purity Assessment : Thin-layer chromatography (TLC) with a solvent system (e.g., ethyl acetate:hexane, 1:1) and UV visualization ensures homogeneity .

- Structural Validation : SMILES and InChI descriptors (e.g.,

NCCc1csc2c1cccc2.Cl) provide digital fingerprints for database alignment .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), then neutralize with dilute acetic acid .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational tools predict the compound’s physicochemical properties or reaction pathways?

Methodological Answer:

- Database Mining : Use PubChem and Reaxys to retrieve experimental data (e.g., logP, pKa) and compare with predictive models like PISTACHIO for reaction feasibility .

- Molecular Dynamics (MD) : Simulate solubility in polar solvents (e.g., water, ethanol) using software like GROMACS, accounting for hydrochloride salt dissociation .

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation : Combine ¹³C NMR and HSQC to assign ambiguous signals. For example, overlapping aromatic peaks in ¹H NMR can be resolved via 2D-COSY .

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design. For example, increasing reaction time from 6 to 12 hours improved yields by 15% in analogous syntheses .

- Catalyst Screening : Test alternatives to thiamine hydrochloride, such as chiral auxiliaries, to enhance enantioselectivity .

Q. How can researchers assess the compound’s environmental toxicity?

Methodological Answer:

- Ecotoxicological Assays : Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition studies per OECD guidelines .

- Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates in simulated wastewater .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like serotonin transporters .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

Q. How can crystallographic data resolve polymorphism or hydrate formation?

Methodological Answer:

- SCXRD with SHELX : Refine unit cell parameters to identify polymorphic forms. For hydrates, monitor lattice water molecules via occupancy refinement .

- DSC/TGA : Differential scanning calorimetry (DSC) detects phase transitions, while thermogravimetric analysis (TGA) quantifies hydrate stability .

Q. What methodologies address discrepancies in biological activity across enantiomers?

Methodological Answer:

Propriétés

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNSNUAOOJEOQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.